molecular formula C19H20ClNO4 B267039 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

カタログ番号 B267039
分子量: 361.8 g/mol
InChIキー: DQGAQLGSVPCQOS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key protein in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has shown promise as a potential therapeutic agent for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

作用機序

2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a selective inhibitor of BTK, which plays a critical role in the B-cell receptor signaling pathway. BTK is required for the activation of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. Inhibition of BTK by 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide results in decreased activation of these pathways, leading to decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects
In preclinical studies, 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to inhibit BTK and downstream signaling pathways, resulting in decreased proliferation and survival of B-cell malignancies. 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also been shown to induce apoptosis (programmed cell death) in B-cell malignancies. Additionally, 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to modulate immune cell function, including the activation and differentiation of T-cells and natural killer (NK) cells.

実験室実験の利点と制限

2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has several advantages for use in lab experiments. It is a selective inhibitor of BTK, which allows for targeted inhibition of the B-cell receptor signaling pathway. 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also shown potent inhibition of downstream signaling pathways, resulting in decreased proliferation and survival of B-cell malignancies. However, 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has some limitations for use in lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has not yet been extensively studied in clinical trials, which limits our understanding of its efficacy and safety in humans.

将来の方向性

There are several potential future directions for research on 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. One potential direction is the development of combination therapies that include 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide and other therapeutic agents, such as venetoclax and lenalidomide. Another potential direction is the development of 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide as a therapeutic agent for the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, which are also characterized by dysregulated B-cell signaling pathways. Additionally, further studies are needed to better understand the efficacy and safety of 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in clinical trials, particularly in combination with other therapeutic agents.

合成法

2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide can be synthesized using a multi-step synthetic route that involves the reaction of 2-chloro-4-nitrophenol with 2-(tetrahydro-2-furanylmethoxy)phenylacetic acid to form the corresponding nitro intermediate. The nitro intermediate is then reduced to the corresponding amino intermediate using a palladium-catalyzed hydrogenation reaction. The amino intermediate is then reacted with 4-chlorophenyl isocyanate to form the final product, 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide.

科学的研究の応用

2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied in preclinical models and has shown promising results as a potential therapeutic agent for the treatment of various B-cell malignancies. In preclinical studies, 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has demonstrated potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of B-cell malignancies. 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also shown synergistic effects when used in combination with other therapeutic agents, such as venetoclax and lenalidomide.

特性

製品名

2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

分子式

C19H20ClNO4

分子量

361.8 g/mol

IUPAC名

2-(4-chlorophenoxy)-N-[2-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C19H20ClNO4/c20-14-7-9-15(10-8-14)24-13-19(22)21-17-5-1-2-6-18(17)25-12-16-4-3-11-23-16/h1-2,5-10,16H,3-4,11-13H2,(H,21,22)

InChIキー

DQGAQLGSVPCQOS-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl

正規SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。